REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][C:4](O)=[O:5].[CH2:8]([NH2:10])[CH3:9]>>[CH3:1][N:2]([CH3:7])[CH2:3][C:4]([NH:10][CH2:8][CH3:9])=[O:5]
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CN(CC(=O)O)C
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the solution was placed in a closed vessel
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under reduced pressure
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Type
|
EXTRACTION
|
Details
|
followed by extraction with a chloroform/methanol mixed solvent
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CN(CC(=O)NCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.84 g | |
YIELD: PERCENTYIELD | 94.4% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |